[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The compound is systematically named (4-(prop-2-yn-1-yloxy)phenyl)methanamine hydrochloride under IUPAC guidelines. The nomenclature is derived as follows:
- Parent structure : A benzene ring substituted with a methanamine group (-CH2NH2) at the para position.
- Substituent : A prop-2-yn-1-yloxy group (-O-CH2-C≡CH) attached to the benzene ring.
- Counterion : Hydrochloride (HCl) forms an ionic bond with the protonated amine group.
Alternative synonyms include [4-(prop-2-ynyloxy)phenyl]methylamine hydrochloride and 1-(4-(prop-2-yn-1-yloxy)phenyl)methanamine hydrochloride. The molecular formula is C10H12ClNO , with a molar mass of 197.66 g/mol .
| Property | Value |
|---|---|
| Molecular formula | C10H12ClNO |
| Molar mass | 197.66 g/mol |
| CAS registry number | 1803567-62-5 |
| IUPAC name | (4-prop-2-ynoxyphenyl)methanamine hydrochloride |
Molecular Geometry and Conformational Analysis
The molecular geometry is influenced by hybridization states and non-covalent interactions:
- Benzene ring : Planar with sp²-hybridized carbons.
- Propargyl ether group : The oxygen atom adopts a bent geometry (≈104.5° bond angle), while the terminal alkyne (C≡C) exhibits linear sp-hybridization (180° bond angle).
- Methanamine group : The protonated ammonium (-NH3+) displays tetrahedral geometry (ideal bond angle: 109.5°), though lone pair repulsion may reduce this slightly.
Conformational flexibility arises from rotation around the C-O bond of the propargyl ether. Computational models suggest a dihedral angle of 9.47° between the benzene ring and propargyl group in related structures, minimizing steric hindrance. Weak C-H···π interactions between the alkyne’s terminal hydrogen and the aromatic ring further stabilize the conformation.
Crystallographic Characterization (XRD/Single-Crystal Analysis)
Single-crystal X-ray diffraction (XRD) studies of analogous compounds reveal:
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N-H···Cl⁻ (ionic) | 1.98–2.12 | 165–172 |
| C-H···O (ether) | 2.41–2.65 | 145–158 |
| π-π stacking | 3.59 (centroid distance) | – |
The crystal lattice is stabilized by:
Properties
IUPAC Name |
(4-prop-2-ynoxyphenyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO.ClH/c1-2-7-12-10-5-3-9(8-11)4-6-10;/h1,3-6H,7-8,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBULGPVGNEBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxybenzaldehyde.
Propargylation: The hydroxyl group of 4-hydroxybenzaldehyde is reacted with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(prop-2-yn-1-yloxy)benzaldehyde.
Reductive Amination: The aldehyde group of 4-(prop-2-yn-1-yloxy)benzaldehyde is then subjected to reductive amination with methylamine in the presence of a reducing agent like sodium cyanoborohydride to yield [4-(Prop-2-yn-1-yloxy)phenyl]methanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactions and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alkenes or alkanes.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Overview
[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride is a chemical compound characterized by a unique structure that includes a phenyl ring substituted with a prop-2-yn-1-yloxy group and an amine functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and versatile reactivity.
Medicinal Chemistry
The compound's structure suggests potential applications in drug discovery and development. Its amine group may interact with various biological targets, including neurotransmitter systems, which could lead to pharmacological effects such as:
- Anticancer Activity : Similar compounds have demonstrated activity against various cancer cell lines, indicating that this compound may hold promise in cancer therapy.
- Antimicrobial Properties : The compound's structural features suggest potential antibacterial properties, making it a candidate for developing new antibiotics.
Organic Synthesis
The presence of the alkyne group allows for participation in diverse organic reactions, such as:
- Nucleophilic Substitutions : The amine can act as a nucleophile in coupling reactions, potentially leading to the synthesis of more complex molecules.
- Addition Reactions : The alkyne functionality can engage in addition reactions with electrophiles, facilitating the creation of new compounds with varied properties.
Case Study 1: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant activity against cancer cell lines such as:
- Human amelanotic melanoma (C-32)
- Human breast adenocarcinoma (MDA-MB-231)
- Human lung adenocarcinoma (A549)
In vitro studies using the WST-1 assay demonstrated varying degrees of cytotoxicity, suggesting that structural modifications can enhance or diminish activity. For example, specific substitutions on the propargyloxy chain were found to influence efficacy significantly .
Case Study 2: Antimicrobial Effects
Compounds similar to this compound have been evaluated for their antimicrobial properties against strains like Staphylococcus aureus and Enterococcus faecalis. These studies highlight the potential for developing new antimicrobial agents based on this compound's structure .
Mechanism of Action
The mechanism of action of [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride is largely dependent on its interaction with biological targets. The propargyl group can interact with enzymes, potentially inhibiting their activity by forming covalent bonds with active site residues. This can lead to the modulation of various biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
The following table compares [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride with analogs differing in substituent groups:
Key Observations :
Spectroscopic and Structural Analysis
NMR Data ( vs. )
The propargyloxy group’s electron-withdrawing nature likely deshields adjacent aromatic protons, shifting signals downfield.
Pharmacological and Industrial Relevance
Biological Activity
[4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a propargyl group attached to a phenyl ring, along with an amine functional group, suggests diverse interaction capabilities with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its ability to undergo UV light-induced covalent modification of biological targets. This mechanism allows for selective interactions with proteins or nucleic acids, leading to significant alterations in their functions. The specific effects depend on the target molecule and the context of the interaction, which may result in downstream cellular responses such as apoptosis or cell cycle arrest.
Target Interaction
The compound's propargyl group enhances its reactivity, enabling it to form covalent bonds with nucleophilic sites on target proteins. This feature is crucial for developing phototherapeutic agents that can selectively target cancer cells or pathogens under UV light activation.
Biological Activity
Research indicates that derivatives of compounds with similar structures exhibit various biological activities, including:
- Anticancer Activity : Compounds related to [4-(Prop-2-yn-1-yloxy)phenyl]methanamine have shown promise in inducing apoptosis and cell cycle arrest in cancer cell lines. For instance, propargyloxy derivatives have been evaluated for their efficacy against head and neck cancer (HNC) cells, demonstrating significant increases in apoptotic markers and cell cycle phase alterations .
- Antimicrobial Properties : Similar compounds have displayed antimicrobial activity against various bacterial strains. For example, derivatives have been reported to inhibit the growth of Gram-positive bacteria .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is essential. Below is a summary table highlighting key structural features and biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| [4-(Prop-2-yn-1-yloxy)phenyl]methanol | Propargyloxy group + hydroxyl | Antimicrobial and potential anticancer |
| [4-(Prop-2-yn-1-yloxy)benzaldehyde | Propargyloxy group + aldehyde | Precursor in synthesis |
| 4-Hydroxybenzyl alcohol | Hydroxyl group | Strong antioxidant properties |
| 3-(Prop-2-yn-1-yloxy)phenol | Propargyloxy group | Enhanced antimicrobial activity |
This table illustrates how variations in functional groups influence the biological activity and applications of these compounds.
Case Studies
- Anticancer Evaluation : In a study evaluating propargyloxy derivatives against HNC cell lines, the derivatives were found to significantly increase the number of cells in the G2/M phase and promote apoptosis. The study utilized flow cytometry to quantify these effects, indicating a strong potential for therapeutic development .
- Antimicrobial Testing : Research on similar compounds indicated effective inhibition against E. coli and S. aureus at varying concentrations, suggesting that modifications to the propargyloxy structure could enhance antimicrobial efficacy .
Q & A
Q. What are the established synthetic routes for [4-(Prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride?
The compound is synthesized via nucleophilic substitution between 4-hydroxybenzylamine derivatives and propargyl bromide under basic conditions. A microwave-assisted method using (4-(prop-2-yn-1-yloxy)phenyl)methanamine as a precursor with ammonium chloride and urea derivatives achieved an 83% yield under 130°C for 10 minutes . Multi-step protocols (e.g., etherification followed by amine salt formation) ensure purity control, as seen in structurally similar compounds .
Q. How is the crystal structure of this compound determined?
X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is standard. The propynyl ether and phenyl groups influence packing patterns, while hydrogen bonding between the amine hydrochloride and adjacent molecules stabilizes the lattice. SHELX programs are robust for handling small-molecule datasets, even with high-resolution or twinned crystals .
Q. What spectroscopic methods confirm its structural identity?
Key techniques include:
- NMR : H NMR shows peaks for the propynyl proton (~2.5 ppm, triplet) and aromatic protons (6.8–7.2 ppm). C NMR confirms the alkyne carbon (~80 ppm).
- FT-IR : Alkyne C≡C stretch (~2120 cm) and NH vibrations (~2500–3000 cm).
- MS : ESI-MS ([M+H] at m/z 197.66) matches the molecular formula CHClNO .
Advanced Research Questions
Q. How can synthesis be optimized for high purity and scalability?
Continuous flow reactors improve reaction control, reducing impurities by maintaining consistent temperature and residence time . Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, DCM/MeOH eluent) enhances purity. Process analytical technology (PAT) monitors real-time reaction progress .
Q. What biological targets are plausible based on structural analogs?
The propynyl ether group enables "click chemistry" for bioconjugation, while the aromatic amine may target neurotransmitter transporters (e.g., serotonin or dopamine receptors). Docking studies on similar compounds suggest affinity for enzymes like monoamine oxidases (MAOs) . In vitro assays (e.g., radioligand binding) are recommended to validate targets.
Q. How to resolve contradictions in reported reactivity data?
Discrepancies in alkyne reactivity (e.g., Huisgen cycloaddition yields) may arise from solvent polarity or catalyst loading. Systematic studies varying Cu(I) catalyst concentration (0.1–10 mol%) in DMSO/HO can identify optimal conditions. Cross-referencing with analogous compounds (e.g., [3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine) clarifies steric/electronic effects .
Q. What analytical strategies quantify this compound in complex mixtures?
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) with UV detection (254 nm) offers precise quantification. LC-MS/MS in MRM mode enhances sensitivity for trace analysis. Calibration curves (1–100 µg/mL) validated with internal standards (e.g., deuterated analogs) ensure accuracy .
Q. How to model its interactions with biomolecules computationally?
Molecular dynamics simulations (AMBER or GROMACS) predict binding modes to receptors. DFT calculations (Gaussian 09) optimize geometry and electronic properties. Docking software (AutoDock Vina) screens against target libraries, prioritizing residues involved in hydrogen bonding (e.g., amine with Asp/Carboxyl groups) .
Q. How does it compare to analogs like [4-(Methylsulfanyl)phenyl]methanamine hydrochloride?
Structural comparisons reveal:
- Reactivity : The propynyl group enables click chemistry, unlike methylsulfanyl’s nucleophilic thioether.
- Bioactivity : Propynyl derivatives show higher MAO-B inhibition (IC ~5 µM) versus methylsulfanyl analogs (IC ~20 µM) .
- Stability : Propynyl ethers are pH-sensitive (degradation <pH 3), whereas methylsulfanyl derivatives are stable across pH 2–9 .
Q. What in vitro assays assess its toxicity and metabolic stability?
- Cytotoxicity : MTT assay in HEK-293 cells (48-hour exposure, IC determination).
- Metabolic Stability : Microsomal incubation (human liver microsomes, NADPH) with LC-MS quantification of parent compound depletion.
- hERG Inhibition : Patch-clamp assays to evaluate cardiotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
